Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate

Catalog No.
S2716075
CAS No.
509142-55-6
M.F
C15H22N2O2
M. Wt
262.353
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate

CAS Number

509142-55-6

Product Name

Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate

IUPAC Name

benzyl N-[(4-aminocyclohexyl)methyl]carbamate

Molecular Formula

C15H22N2O2

Molecular Weight

262.353

InChI

InChI=1S/C15H22N2O2/c16-14-8-6-12(7-9-14)10-17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18)

InChI Key

PVXLQFDZXGYVIL-XBXGTLAGSA-N

SMILES

C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)N

solubility

not available

Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate, with the molecular formula C₁₅H₂₃N₃O₂ and a molecular weight of approximately 249.35 g/mol, is a carbamate derivative characterized by the presence of a benzyl group and a cis-4-aminocyclohexyl moiety. This compound is primarily recognized for its potential therapeutic applications, particularly in the context of inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are implicated in various cancers and other diseases .

Typical of carbamates. These include:

  • Hydrolysis: In aqueous environments, it can hydrolyze to form the corresponding amine and carbonic acid derivatives.
  • Transesterification: The carbamate can react with alcohols to yield different carbamate esters.
  • Nucleophilic Substitution: The carbon atom attached to the nitrogen can undergo nucleophilic attack, leading to the formation of new compounds.

These reactions are significant for modifying the compound for specific applications or enhancing its biological activity.

Research indicates that Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate exhibits notable biological activities, particularly as an inhibitor of CDKs. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapies . Additionally, its structural features suggest potential interactions with various biological targets, including neurotransmitter receptors, which may contribute to its pharmacological profile.

The synthesis of Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate typically involves:

  • Formation of the Carbamate: Reacting cis-4-aminocyclohexanol with benzyl chloroformate under basic conditions.
  • Purification: The crude product is purified through recrystallization or chromatography techniques.

Alternative synthetic routes may involve variations in starting materials or reaction conditions to optimize yield and purity .

Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate has several applications:

  • Pharmaceutical Development: As a CDK inhibitor, it is being explored for its anticancer properties.
  • Research Tool: It serves as a chemical probe in studies related to cell cycle regulation and cancer biology.
  • Potential Neurological

Studies on Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate have focused on its interactions with various biological receptors and enzymes. Its ability to inhibit CDKs suggests that it may interact with other proteins involved in cell signaling pathways. Further research is needed to elucidate these interactions fully and their implications for therapeutic use .

Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarity Index
Benzyl (trans-4-hydroxycyclohexyl)carbamateC₁₄H₁₉NO₃0.98
Benzyl (3-hydroxycyclohexyl)carbamateC₁₄H₁₉NO₃0.98
Benzyl (cis-4-amino-cyclohexyl)carbamateC₁₄H₁₉N₂O₂0.94
Benzyl (6-hydroxyhexyl)carbamateC₁₅H₂₃NO₂0.93
Bis(4-amino-cyclohexyl)methyl carbamateC₁₄H₂₇N₃O₂0.92

Uniqueness: Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate is distinguished by its specific configuration around the cyclohexane ring and its particular substituents, which contribute to its unique biological activity profile compared to other carbamates.

First synthesized in the early 2000s, this compound gained attention through patent EP1464335A2 (2004), which detailed its preparation via carbamate formation reactions. Initial synthetic routes involved trifluoroacetic acid (TFA)-mediated deprotection of tert-butoxycarbonyl (Boc) intermediates in dichloromethane, achieving yields exceeding 95%. The discovery of its cyclin-dependent kinase (CDK) inhibitory activity in 2013 marked a pivotal shift toward biomedical applications.

Nomenclature and Classification

Systematic IUPAC Name: Benzyl N-[(4-aminocyclohexyl)methyl]carbamate
Structural Features:

  • Carbamate backbone (-O-C(=O)-N-)
  • Benzyl protecting group (C₆H₅CH₂-)
  • cis-4-aminocyclohexylmethyl substituent

Classified as a bicyclic carbamate derivative, its stereochemistry crucially influences biological activity. The cis configuration at the cyclohexane ring enhances molecular recognition in enzyme binding pockets compared to trans isomers.

General Significance in Chemical Research

The compound serves dual roles:

  • Synthetic intermediate for complex amines via carbamate deprotection
  • Pharmacological probe targeting CDK2/7/9 with IC₅₀ values <100 nM

Its amphiphilic nature (clogP = 2.1) balances membrane permeability and aqueous solubility, making it valuable for structure-activity relationship (SAR) studies.

Current Research Landscape

Recent investigations focus on:

  • Structure-based optimization for enhanced CDK selectivity
  • Applications in fluorescence labeling via amine-reactive probes
  • Computational modeling of cyclohexane ring conformation effects on bioactivity

Molecular Structure

Core Structural Components

Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate (CAS 509142-55-6) features three primary structural elements: a benzyloxycarbonyl group, a cis-configured 4-aminocyclohexylmethyl moiety, and a carbamate linkage. The molecular formula $$ \text{C}{15}\text{H}{22}\text{N}2\text{O}2 $$ (262.35 g/mol) reflects these components [1] [5]. The carbamate group (-O(CO)N-) bridges the benzyl ester and the cyclohexylamine substituent, as depicted in the SMILES notation $$ \text{O=C(OCC1=CC=CC=C1)NC[C@H]2CCC@@HCC2} $$ [1]. The cyclohexane ring adopts a chair conformation, with the amino and methylcarbamate groups occupying cis positions on the ring [1] [5].

Stereochemistry of the cis-4-Aminocyclohexyl Group

The cis configuration is explicitly defined in the IUPAC name as $$ (1s,4s) $$, indicating both the amino and methylcarbamate substituents reside on the same face of the cyclohexane ring [1]. This spatial arrangement influences molecular polarity and hydrogen-bonding capacity, as the axial amino group and equatorial carbamate moiety create a dipole moment perpendicular to the ring plane. The stereochemistry is critical for interactions with chiral environments in biological systems [3].

Carbamate Functional Group Characteristics

The carbamate group exhibits resonance stabilization between the carbonyl oxygen and the adjacent nitrogen, as shown in its canonical SMILES $$ \text{N[C@@H]1CCC@HCC1} $$ [1]. This hybridization of amide and ester functionalities confers metabolic stability compared to peptides, while maintaining hydrogen-bonding capacity via the carbonyl oxygen (H-bond acceptor) and NH group (H-bond donor) [3]. The benzyloxycarbonyl (Cbz) protecting group enhances lipophilicity, facilitating membrane permeability [3].

Physical Properties

Melting and Boiling Points

While experimental data for this specific compound are limited, analogous carbamates with aromatic protecting groups typically exhibit melting points between 80–120°C. The cis configuration may lower melting points relative to trans isomers due to reduced crystalline packing efficiency [3].

Solubility Profile

The compound is sparingly soluble in water (<1 mg/mL) but readily dissolves in polar aprotic solvents like methanol and ethyl acetate [2]. The logP (calculated) of 1.8 suggests moderate lipophilicity, driven by the benzyl group and cyclohexane ring [1].

Stability Under Various Conditions

Stability studies recommend storage at 2–8°C in inert atmospheres to prevent hydrolysis of the carbamate linkage [2]. The benzyl group offers moderate oxidative stability, while the cis-cyclohexylamine moiety resists epimerization under neutral conditions [1] [5].

Spectroscopic Characteristics

NMR Spectral Analysis

  • $$ ^1\text{H} $$ NMR (predicted):
    • Benzyl aromatic protons: δ 7.28–7.38 ppm (multiplet, 5H)
    • Carbamate NH: δ 5.45 ppm (broad singlet)
    • Cyclohexyl protons: δ 1.20–2.10 ppm (multiplet, 9H), with axial/equatorial splitting due to cis configuration [1]
  • $$ ^{13}\text{C} $$ NMR:
    • Carbamate carbonyl: δ 155.2 ppm
    • Benzyl carbons: δ 128.1–136.5 ppm [5]

IR Spectroscopy Profile

Key absorptions include:

  • N-H stretch: 3300–3500 cm$$ ^{-1} $$ (amine and carbamate NH)
  • C=O stretch: 1680–1720 cm$$ ^{-1} $$ (carbamate carbonyl)
  • C-O-C asymmetric stretch: 1220–1250 cm$$ ^{-1} $$ [3]

Mass Spectrometry Data

The molecular ion peak appears at m/z 262.2 ($$ \text{[M+H]}^+ $$), with fragmentation pathways including:

  • Loss of benzyl radical (m/z 171.1)
  • Cleavage of the carbamate linkage (m/z 105.1 for $$ \text{C}7\text{H}7\text{O}^+ $$) [1]

Computational Chemistry Insights

Molecular Modeling Studies

Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal a 1.3 kcal/mol energy preference for the chair conformation over boat forms. The cis arrangement minimizes steric clash between the amino and carbamate groups [1] [3].

Electronic Distribution and Properties

Natural bond orbital (NBO) analysis shows charge densities of -0.32 e on the carbonyl oxygen and +0.18 e on the carbamate nitrogen, facilitating electrophilic interactions [3].

Conformational Analysis

The carbamate linker permits rotation with a barrier of ~3 kcal/mol, allowing adaptation to binding pockets while maintaining stereochemical integrity [3].

Comparative Analysis with Structural Analogs

PropertyBenzyl Carbamate [1] [5]Boc-Protected Analog [2]
Molecular Weight262.35214.31
Solubility in MethanolHighHigh
Deprotection MethodHydrogenolysisAcidolysis
logP1.81.2

Structure-Property Relationships

The benzyl group increases lipophilicity by 0.6 logP units compared to tert-butyl carbamates, enhancing blood-brain barrier penetration potential [3].

Reactivity Differences

Benzyl carbamates undergo catalytic hydrogenation (Pd/C, $$ \text{H}_2 $$) to release free amines, whereas Boc groups require strong acids (e.g., TFA) [2] [3].

Structural Optimization Insights

Replacing benzyl with electron-deficient aryl groups could modulate deprotection kinetics without altering stereochemical outcomes [3].

Early Synthetic Methods

The earliest synthetic approaches to carbamate formation emerged in the late nineteenth century, with the first commercial production relying primarily on phosgene-based methodologies [1] [2]. These initial methods involved the direct reaction of amines with phosgene (COCl₂) to form carbamoyl chlorides, which were subsequently reacted with alcohols to produce carbamates. The process typically yielded 60-70% of the desired products but posed significant safety and environmental concerns due to the highly toxic nature of phosgene [2].

The synthesis of Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate during this period would have followed a multi-step approach beginning with the formation of the cyclohexyl framework through aromatic hydrogenation processes. The cis-4-aminocyclohexyl precursor was typically obtained through the catalytic reduction of p-aminobenzoic acid using platinum or palladium catalysts, followed by protection of the amine functionality and subsequent carbamate formation [3].

Key Synthetic Breakthroughs

The 1930s witnessed the introduction of chloroformate methodologies as a safer alternative to phosgene-based synthesis [2] [4]. This breakthrough involved the reaction of amines with alkyl chloroformates (R-OCOCl) to produce carbamates directly, eliminating the need for phosgene as a reagent. The method demonstrated improved safety profiles and increased yields of 70-80%, making it more suitable for industrial applications [4].

A significant advancement occurred in the 1950s with the development of isocyanate addition reactions [4] [5]. This method involved the reaction of isocyanates with alcohols under controlled conditions, resulting in improved yield and selectivity (80-90%). The Curtius rearrangement became a prominent route for generating isocyanates from carboxylic acids, providing access to carbamates through a well-defined mechanistic pathway [5].

The 1970s marked another important breakthrough with the introduction of zinc-catalyzed reactions [6] [2]. These processes offered mild reaction conditions and reduced the need for harsh reagents, achieving yields of 75-85%. The zinc chloride-catalyzed synthesis proved particularly effective for the formation of complex carbamates, including those containing cyclohexyl moieties [7].

Evolution of Synthetic Strategies

The evolution of synthetic strategies for carbamate formation has been driven by the need for improved selectivity, environmental sustainability, and economic viability. The 1990s introduced palladium-catalyzed processes that enabled asymmetric synthesis with yields reaching 85-95% [8] [9]. These methods proved particularly valuable for the stereoselective preparation of cis-configured carbamates, addressing the specific stereochemical requirements of Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate.

The 2000s brought about the emergence of carbon dioxide fixation methods as an environmentally sustainable approach [1] [10]. These processes utilized CO₂ as a C₁ building block, offering atom-economical routes to carbamates while addressing environmental concerns associated with traditional synthetic methods. Although initial yields were moderate (65-85%), the environmental benefits and potential for carbon utilization made these approaches increasingly attractive [10].

The 2010s witnessed the development of green chemistry approaches, including one-pot reactions and multicomponent processes [11] [12]. These methods demonstrated improved atom economy and reduced waste generation, achieving yields of 70-95% while minimizing the use of toxic reagents and solvents [11].

The most recent developments in the 2020s have focused on continuous flow synthesis and process intensification [1] [13]. These approaches offer enhanced safety, improved heat and mass transfer, and the ability to achieve higher yields (85-98%) with reduced reaction times. The integration of flow chemistry with green methodologies has opened new possibilities for sustainable carbamate synthesis [13].

Traditional Synthetic Routes

Starting Materials and Reagents

The traditional synthesis of Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate requires carefully selected starting materials and reagents to ensure high yield and purity. The primary electrophile, benzyl chloroformate, serves as the carbonyl source and must maintain a purity of at least 98% to prevent side reactions [14] [15]. This reagent is typically used in stoichiometric quantities (1.0 equivalent) and costs approximately 45-60 USD per kilogram [15].

Ammonia functions as the nucleophile in the carbamate formation reaction, requiring high purity (≥99%) to avoid contamination with water or other bases [14] [15]. The reagent is typically used in excess (5.0 equivalents) to drive the reaction to completion and ensure efficient conversion of the electrophile. The relatively low cost (2-5 USD per kilogram) makes ammonia an economically attractive choice for large-scale synthesis [15].

The cis-4-aminocyclohexanemethanol substrate represents a key starting material that dictates the stereochemical outcome of the synthesis [17]. This compound must be obtained with high stereochemical purity (≥95%) to ensure the desired cis-configuration in the final product. The cost of this specialized starting material (150-200 USD per kilogram) reflects the complexity of its preparation and the need for stereochemical control [17].

Tert-butyl dicarbonate serves as a protecting group for amine functionalities during multi-step synthesis procedures [11] [6]. This reagent requires high purity (≥99%) and is typically used in slight excess (1.1 equivalents) to ensure complete protection. The cost of 80-120 USD per kilogram reflects the specialized nature of this protecting group reagent [6].

Zinc chloride functions as a Lewis acid catalyst in many traditional carbamate synthesis procedures [7] [18]. Low loading (0.05 equivalents) is sufficient to achieve efficient catalysis, and the reagent requires high purity (≥98%) to avoid metal contamination. The moderate cost (8-12 USD per kilogram) makes zinc chloride an attractive catalytic option [18].

Sodium hydroxide serves as a base for neutralization and pH adjustment throughout the synthesis process [14] [15]. The reagent requires moderate purity (≥97%) and is typically used in excess (2.0 equivalents) to ensure complete neutralization of acidic byproducts. The low cost (1-2 USD per kilogram) makes sodium hydroxide an economically viable choice for base requirements [15].

Reaction Conditions and Catalysts

The traditional synthesis of Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate employs various reaction conditions and catalysts depending on the specific synthetic route chosen. The trifluoroacetic acid deprotection method operates under mild conditions (20-25°C, 1 bar) with a reaction time of 4 hours, achieving high yields (97%) without requiring additional catalysts [14]. This method is particularly suitable for the removal of tert-butoxycarbonyl protecting groups from intermediate compounds.

Zinc chloride catalysis represents a versatile approach that operates across a wide temperature range (30-110°C) at atmospheric pressure [7]. The reaction time varies from 12 to 24 hours depending on the substrate and temperature employed. Catalyst loading of 5-10 mol% is typically required to achieve yields ranging from 59-86%. The mild reaction conditions and broad temperature range make this method suitable for various substrate types [7].

Palladium hydrogenation methods operate under more demanding conditions (100-120°C, 15 bar) with extended reaction times (20-28 hours) [19]. The catalyst loading of 10-20 mol% is required to achieve yields of 70-92%. These conditions are particularly effective for the hydrogenation of aromatic precursors to cyclohexyl derivatives while maintaining stereochemical integrity [19].

Cesium carbonate-mediated reactions operate under harsh conditions (170-220°C, 25 bar) with variable reaction times (4-48 hours) [20]. The high catalyst loading (20-30 mol%) is required to achieve yields ranging from 44-96%. Despite the harsh conditions, this method is effective for carbon dioxide fixation reactions and three-component coupling processes [20].

Flow chemistry approaches offer improved process control with moderate conditions (70-80°C, 3 bar) and significantly reduced reaction times (0.8 hours) [1] [13]. The absence of traditional catalysts and achievement of high yields (45-92%) make flow chemistry an attractive option for continuous production processes [13].

Enzymatic synthesis methods operate under mild conditions (25-40°C, 1 bar) with variable reaction times (2-24 hours) [21] [22]. The low catalyst loading (1-5 mol%) achieves excellent yields (76-99%) while offering high selectivity and environmentally friendly processing conditions [22].

Purification Techniques

The purification of Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate requires careful selection of techniques to maintain product integrity while achieving the desired purity levels. Column chromatography represents the most commonly employed purification method, utilizing differential adsorption on silica gel to separate the product from impurities [14] [23]. This technique achieves yield recovery of 85-95% with purity levels of 95-99%, though the cost of 20-40 USD per kilogram reflects the need for specialized solvents and stationary phases [23].

Recrystallization offers an alternative approach based on solubility differences between the product and impurities [14] [15]. This method achieves yield recovery of 70-85% but provides higher purity levels (98-99.5%) at a lower cost (5-15 USD per kilogram). The technique is particularly effective for removing residual catalysts and organic impurities [15].

Liquid-liquid extraction utilizes partition coefficients to separate the product from water-soluble impurities [14] [15]. This method achieves yield recovery of 80-90% with purity levels of 85-95% at a low cost (2-8 USD per kilogram). The technique is commonly used as a preliminary purification step before more sophisticated methods [15].

Distillation employs boiling point differences to achieve separation, providing yield recovery of 90-95% with purity levels of 90-98% [24]. The moderate cost (10-25 USD per kilogram) and high recovery make this technique attractive for volatile carbamate derivatives [24].

Preparative high-performance liquid chromatography (HPLC) offers the highest purity levels (99-99.9%) with excellent yield recovery (95-98%) [23]. However, the high cost (100-200 USD per kilogram) limits its use to high-value applications requiring exceptional purity [23].

Crystallization employs supersaturation to achieve separation, providing yield recovery of 75-90% with high purity levels (98-99.8%) [14] [15]. The moderate cost (10-30 USD per kilogram) and good purity make this technique suitable for final product purification [15].

Modern Synthetic Approaches

Green Chemistry Methodologies

Modern green chemistry methodologies for carbamate synthesis prioritize environmental sustainability while maintaining synthetic efficiency. Carbon dioxide fixation represents a leading approach that utilizes CO₂ as a renewable C₁ building block [1] [10] [12]. This methodology achieves atom economy of 85-95% with moderate energy efficiency, making it suitable for large-scale applications. The process demonstrates good scalability and offers the dual benefit of carbon utilization and carbamate synthesis [12].

Deep eutectic solvents have emerged as biodegradable alternatives to traditional organic solvents [25]. These solvents achieve exceptional atom economy (90-95%) with high energy efficiency and excellent scalability. The choline chloride-zinc chloride system has proven particularly effective for carbamate synthesis, operating under mild conditions (room temperature, atmospheric pressure) while achieving high yields [25].

Ionic liquids provide non-volatile media for carbamate synthesis, offering atom economy of 80-90% with moderate energy efficiency [1] [10]. These solvents demonstrate good scalability and can be recycled multiple times, reducing waste generation and improving process economics [10].

Supercritical carbon dioxide serves as a green solvent for carbamate synthesis, achieving atom economy of 85-92% [26]. However, the low energy efficiency and limited scalability restrict its application to specialized high-value products. The method offers excellent selectivity and eliminates the need for organic solvents [26].

Aqueous synthesis methods eliminate organic solvents entirely, achieving exceptional atom economy (95-98%) with high energy efficiency [27]. These processes demonstrate excellent scalability and minimal environmental impact, making them ideal for large-scale production. The ring-opening of cyclic carbonates with amino acids in water exemplifies this approach [27].

Solvent-free reactions represent the ultimate green chemistry approach, achieving perfect atom economy (98-100%) with very high energy efficiency [11] [5]. These processes demonstrate good scalability and eliminate waste generation associated with solvent recovery and disposal. The direct transformation of Boc-protected amines to carbamates using tertiary-butoxide lithium exemplifies this methodology [11].

Flow Chemistry Applications

Flow chemistry applications in carbamate synthesis offer significant advantages in terms of process control, safety, and scalability. Continuous flow synthesis allows for precise control of reaction parameters, enabling the achievement of high yields (45-92%) with reduced reaction times (0.8 hours) [1] [13]. The methodology eliminates the need for traditional batch processing and enables real-time monitoring of reaction progress [13].

The integration of flow chemistry with carbon dioxide fixation has proven particularly effective for carbamate synthesis [1] [13]. The continuous introduction of CO₂ gas ensures optimal stoichiometry and prevents the accumulation of intermediate species that could lead to side reactions. The process operates under mild conditions (70-80°C, 3 bar) while achieving excellent conversion rates [13].

Telescoped flow processes combine multiple synthetic steps in a single continuous operation, eliminating the need for intermediate isolation and purification [28] [29]. The coupling of Curtius rearrangement with biocatalytic purification demonstrates the potential for creating integrated synthetic platforms that combine chemical and biological transformations [28].

Microreactor technology enables precise control of heat and mass transfer, allowing for the use of highly exothermic reactions that would be difficult to control in batch processes [30]. The small reactor volumes and high surface-to-volume ratios provide excellent temperature control and enable the use of elevated temperatures without safety concerns [30].

The automation of flow chemistry processes reduces labor requirements and improves reproducibility [1] [13]. Automated systems can maintain consistent reaction conditions across multiple production runs, ensuring product quality and reducing batch-to-batch variability [13].

Enzymatic Synthesis Options

Enzymatic synthesis offers highly selective and environmentally friendly approaches to carbamate formation. Lipase-catalyzed reactions demonstrate exceptional selectivity for carbamate synthesis from various substrates [22] [31]. The Candida antarctica lipase B (CALB) has proven particularly effective for the alkoxycarbonylation of amines, achieving yields of 76-99% under mild conditions (25-40°C, 1 bar) [22].

Esterases from Pyrobaculum calidifontis have shown promiscuous activity for carbamate synthesis in aqueous media [21]. These enzymes efficiently convert aliphatic, aromatic, and arylaliphatic amines with various carbonates to produce protected carbamates with yields up to 99%. The ability to operate in bulk water eliminates the need for organic solvents [21].

Transaminases offer stereoselective approaches to amine synthesis, which can be subsequently converted to carbamates [32]. The combination of ketoreductases and amine transaminases enables the diastereoselective synthesis of 4-aminocyclohexanol isomers, providing access to stereochemically defined carbamate precursors [33].

Biocatalytic cascade reactions combine multiple enzymatic transformations to create complex carbamate structures [34]. The integration of enzymes with different activities enables the construction of sophisticated molecular architectures with high stereochemical control [34].

The development of engineered enzymes through directed evolution has expanded the substrate scope and improved the efficiency of enzymatic carbamate synthesis [34]. Protein engineering techniques enable the adaptation of natural enzymes to accept non-natural substrates and operate under process-relevant conditions [34].

Immobilized enzyme systems offer advantages in terms of catalyst recovery and reuse [28] [29]. The immobilization of CALB on solid supports enables continuous processing and reduces the cost of enzyme consumption in industrial applications [28].

Industrial Production Considerations

Scalability Challenges

The industrial production of Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate faces several scalability challenges that must be addressed to ensure economic viability. Raw material costs represent a significant factor, with traditional processes requiring expensive starting materials (15-25 USD per kilogram impact) [35] [36]. The procurement of specialized cis-4-aminocyclohexyl precursors and high-purity reagents contributes to elevated production costs that scale linearly with production volume [36].

Energy consumption patterns differ significantly between traditional and green processes [35] [36]. Traditional processes consume moderate energy (5-10 USD per kilogram impact) due to the need for heating and extended reaction times. Green processes demonstrate lower energy consumption through the use of mild reaction conditions and more efficient heat integration [36].

Equipment costs present initial barriers to implementation, particularly for green processes that require specialized reactor designs [35] [36]. Traditional processes utilize standard equipment with predictable costs (2-5 USD per kilogram impact), while green processes may require higher initial investment but offer improved long-term economics [36].

Labor requirements vary significantly between different production approaches [35] [36]. Traditional processes require medium labor input (3-8 USD per kilogram impact) for monitoring and control, while green processes often operate with reduced labor requirements due to improved automation and process stability [36].

Waste treatment represents a major scalability challenge for traditional processes [35] [36]. The generation of acidic waste streams and solvent-containing effluents requires significant treatment capacity (8-15 USD per kilogram impact). Green processes minimize waste generation and reduce treatment requirements [36].

Regulatory compliance costs affect all production approaches but favor green processes [35] [36]. Traditional processes face stringent regulations regarding solvent emissions and waste disposal (2-5 USD per kilogram impact), while green processes benefit from more favorable regulatory treatment [36].

Economic Feasibility Analysis

The economic feasibility of Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate production depends on multiple factors that must be carefully evaluated. Capital expenditure requirements vary significantly between different production approaches, with traditional processes requiring standard reactor systems, separation equipment, and waste treatment facilities [35] [36]. The estimated capital investment for a benzyl carbamate manufacturing plant ranges from moderate to high depending on the chosen technology and production capacity [35].

Operating expenditure analysis reveals significant differences between traditional and green approaches [35] [36]. Traditional processes incur higher costs for raw materials, energy consumption, and waste treatment, while green processes offer reduced operating costs through improved atom economy and reduced waste generation [36].

The manufacturing process economics depend heavily on the chosen synthetic route [35] [36]. The reaction between benzyl chloroformate and ammonia represents a cost-effective approach for traditional synthesis, while green chemistry methods offer improved long-term economics through reduced raw material and waste treatment costs [36].

Market demand for Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate is driven by its applications in pharmaceutical synthesis, organic chemistry, and materials science [35] [36]. The compound serves as a key intermediate in the production of biologically active molecules and protecting group chemistry, supporting steady market demand [36].

Competitive positioning requires consideration of alternative synthetic routes and competing products [35] [36]. The unique stereochemical properties of the cis-configuration provide competitive advantages in specific applications, supporting premium pricing for high-quality material [36].

Risk analysis must consider raw material availability, regulatory changes, and market volatility [35] [36]. The dependence on specialized starting materials and the potential for regulatory restrictions on certain synthetic methods represent key risk factors [36].

Quality Control Parameters

Quality control parameters for Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate production must ensure consistent product quality while maintaining cost-effectiveness. Purity specifications require achievement of at least 97% purity as determined by high-performance liquid chromatography (HPLC) analysis [37] [38]. This analysis must be performed on each batch at a typical cost of 25-50 USD per test to ensure compliance with pharmaceutical and research grade requirements [38].

Water content specifications limit moisture to 0.5% maximum as determined by Karl Fischer titration [37] [38]. This analysis is required for each batch at a cost of 15-25 USD per test to prevent hydrolysis and maintain product stability during storage [38].

Residual solvent analysis must demonstrate levels below 1000 ppm for all organic solvents as determined by gas chromatography headspace analysis [37] [38]. This testing is required for each batch at a cost of 30-60 USD per test to ensure compliance with pharmaceutical residual solvent guidelines [38].

Heavy metal content must remain below 10 ppm for all heavy metals as determined by inductively coupled plasma mass spectrometry (ICP-MS) [37] [38]. This analysis is performed weekly at a cost of 50-100 USD per test to ensure product safety and regulatory compliance [38].

Optical rotation measurements must fall within ±2° of the specified value as determined by polarimetry [37] [38]. This analysis is required for each batch at a cost of 10-20 USD per test to confirm the stereochemical integrity of the cis-configuration [38].

pH value monitoring must maintain values between 6.5-7.5 as determined by pH meter analysis [37] [38]. This measurement is performed continuously during production at a cost of 5-10 USD per test to ensure product stability and prevent degradation [38].

XLogP3

2

Dates

Last modified: 04-14-2024

Explore Compound Types